

Application Notes: Labeling Tumor Cells with Cronexitide Lanocianine for Flow Cytometry

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Compound of Interest

Compound Name: Cronexitide Lanocianine

Cat. No.: B15547180

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Introduction

Cronexitide Lanocianine is a novel fluorescent probe designed for the specific labeling of tumor cells that overexpress $\alpha\beta3$ integrin. This molecule is a conjugate of "Cronexitide," a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, and "Lanocianine," a proprietary cyanine-based fluorophore. The RGD motif provides high binding affinity and selectivity for the $\alpha\beta3$ integrin, a heterodimeric transmembrane glycoprotein that is a hallmark of neoangiogenesis and is overexpressed in various cancer cell lines.[1][2][3] Lanocianine is a bright and photostable dye with excitation and emission maxima suitable for standard flow cytometry platforms.

These application notes provide a detailed protocol for the fluorescent labeling of $\alpha\beta3$ -positive tumor cells with **Cronexitide Lanocianine** and subsequent analysis by flow cytometry. The presented data demonstrates the utility of this probe for identifying and quantifying tumor cell populations.

Product Information

Property	Specification
Product Name	Cronexitide Lanocianine
Target	$\alpha\text{v}\beta 3$ Integrin
Fluorophore	Lanocianine (Cy5 analogue)
Excitation (max)	~650 nm
Emission (max)	~670 nm
Molecular Weight	~2500 g/mol
Formulation	Lyophilized powder
Storage	-20°C, protected from light

Data Presentation

Binding Affinity of Cronexitide Lanocianine

The binding affinity of **Cronexitide Lanocianine** was determined by flow cytometry using various tumor cell lines with differing expression levels of $\alpha\text{v}\beta 3$ integrin. The apparent dissociation constant (Kd) was calculated from saturation binding curves.[\[4\]](#)[\[5\]](#)

Cell Line	$\alpha\text{v}\beta 3$ Expression	Apparent Kd (nM)
U87MG (human glioblastoma)	High	35 ± 5
MDA-MB-231 (human breast cancer)	High	42 ± 7
A549 (human lung carcinoma)	Moderate	98 ± 12
HepG2 (human liver carcinoma)	Low	> 500

Flow Cytometry Analysis of Labeled Tumor Cells

U87MG cells were labeled with an optimal concentration of **Cronexitide Lanocianine** and analyzed by flow cytometry.

Parameter	Result
Cronexitide Lanocianine Conc.	100 nM
Incubation Time	30 minutes
Incubation Temperature	4°C
Percentage of Labeled Cells	> 95%
Mean Fluorescence Intensity (MFI)	1.5×10^4
Control (Unlabeled Cells) MFI	2.1×10^2

Experimental Protocols

Reagent Preparation

- **Cronexitide Lanocianine** Stock Solution (100 μ M): Reconstitute the lyophilized powder in sterile, nuclease-free DMSO to a final concentration of 100 μ M. Mix by vortexing. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- Cell Staining Buffer: Phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA) and 0.1% sodium azide. Store at 4°C.

Cell Preparation

- Culture tumor cells (e.g., U87MG) to 70-80% confluency.
- Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
- Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes at 4°C.[\[6\]](#)
- Discard the supernatant and resuspend the cell pellet in cold Cell Staining Buffer.
- Count the cells and adjust the concentration to 1×10^6 cells/mL.[\[6\]](#)

Staining Protocol

- Aliquot 100 μ L of the cell suspension (1×10^5 cells) into flow cytometry tubes.

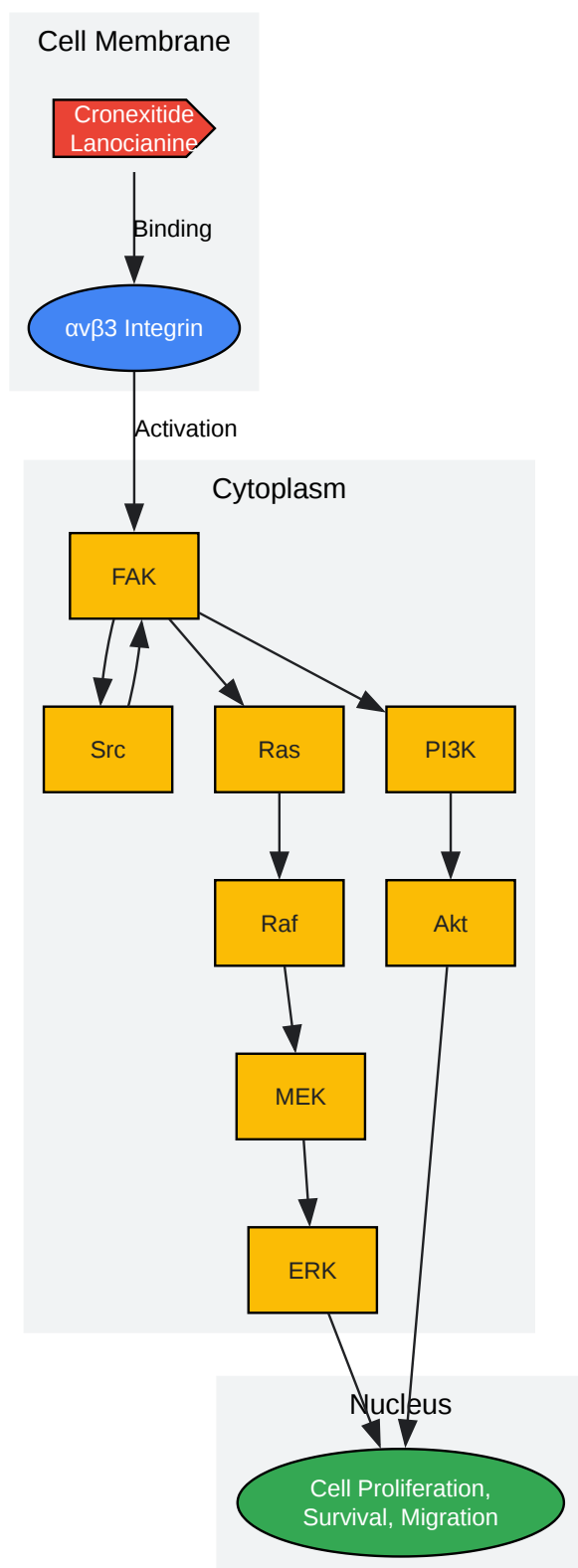
- To each tube, add the desired concentration of **Cronexitide Lanocianine**. For initial experiments, a concentration range of 10 nM to 500 nM is recommended to determine the optimal staining concentration. For routine staining of U87MG cells, 100 nM is recommended.
- Negative Control: Include a tube of unstained cells to set the background fluorescence.
- Isotype Control (Optional): If comparing with antibody staining, an appropriate isotype control should be used.
- Incubate the tubes on ice (4°C) for 30 minutes, protected from light.[6]
- Wash the cells twice by adding 2 mL of cold Cell Staining Buffer to each tube, followed by centrifugation at 300 x g for 5 minutes at 4°C.[6]
- Discard the supernatant and resuspend the cell pellet in 500 µL of cold Cell Staining Buffer.
- If desired, a viability dye can be added at this stage according to the manufacturer's protocol to exclude dead cells from the analysis.

Flow Cytometry Analysis

- Analyze the samples on a flow cytometer equipped with a laser capable of exciting the Lanocianine dye (e.g., 633 nm or 640 nm laser).
- Collect emission in the appropriate channel (e.g., ~670 nm).
- Set the forward scatter (FSC) and side scatter (SSC) to gate on the main cell population and exclude debris.
- If a viability dye is used, gate on the live cell population.
- Record the fluorescence intensity of the labeled cells and compare it to the negative control.

Mandatory Visualizations

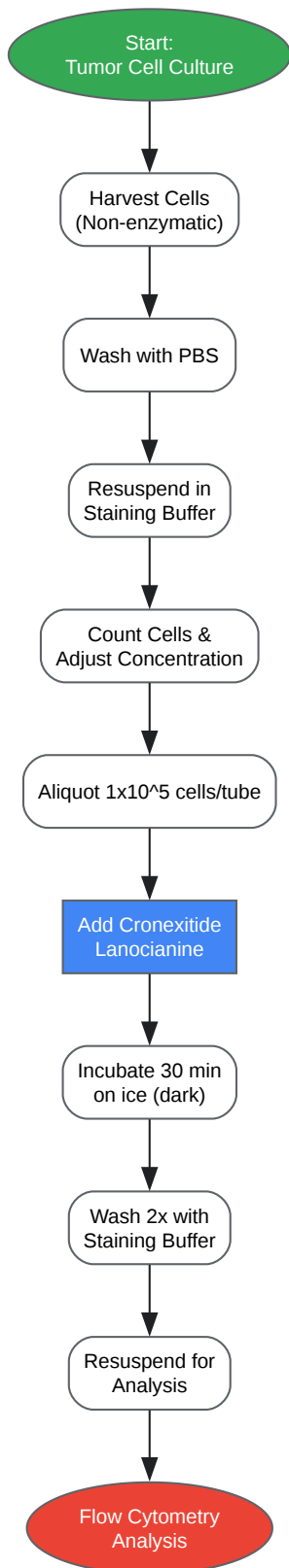
Signaling Pathway



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Caption: $\alpha v \beta 3$ Integrin Signaling Pathway.

Experimental Workflow



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Caption: Workflow for Labeling Cells.

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- To cite this document: BenchChem. [Application Notes: Labeling Tumor Cells with Cronexitide Lanocianine for Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15547180#labeling-tumor-cells-with-cronexitide-lanocianine-for-flow-cytometry]

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